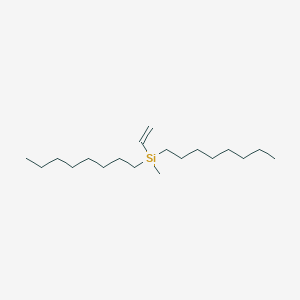
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid” is an organic compound that contains a phenyl functional group, a carbamoyl group, and an imidazole carboxylic acid group . It has a molecular weight of 246.23 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H10N4O3 . The InChI code for this compound is 1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) .作用機序
5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid is converted to ZMP in the body, which activates AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in several metabolic processes such as glucose uptake and lipid metabolism. Activation of AMPK by this compound leads to an increase in glucose uptake in skeletal muscle cells and a decrease in glucose production in the liver.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to improve insulin sensitivity, increase glucose uptake in skeletal muscle cells, and decrease glucose production in the liver. It also has neuroprotective effects and has been shown to improve cognitive function in animal studies.
実験室実験の利点と制限
One of the advantages of using 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid in lab experiments is its ability to activate AMPK, which is a key regulator of cellular energy homeostasis. This makes it a useful tool for studying metabolic processes such as glucose uptake and lipid metabolism. However, one limitation of using this compound is its potential toxicity at high concentrations, which can affect cell viability and lead to inaccurate results.
将来の方向性
There are several future directions for research on 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an adjuvant therapy for cancer treatment, as it has been shown to inhibit tumor growth in animal studies. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound in humans.
合成法
The synthesis of 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid involves the reaction of 4-amino-benzamide with glycine in the presence of phosphorus oxychloride. The resulting product is then treated with ammonia to obtain the final compound.
科学的研究の応用
Several studies have shown that 5-(4-Amino-phenylcarbamoyl)-3H-imidazole-4-carboxylic acid has potential therapeutic applications in various diseases. It has been shown to improve glucose uptake in skeletal muscle cells, which can be beneficial in the treatment of type 2 diabetes. It also has neuroprotective effects and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-[(4-aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-6-1-3-7(4-2-6)15-10(16)8-9(11(17)18)14-5-13-8/h1-5H,12H2,(H,13,14)(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQARDVLSJLCFBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC(=O)C2=C(NC=N2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963095 |
Source


|
| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
436088-52-7, 436688-52-7 |
Source


|
| Record name | 4-[[(4-Aminophenyl)amino]carbonyl]-1H-imidazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Aminophenyl)carbamoyl]-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

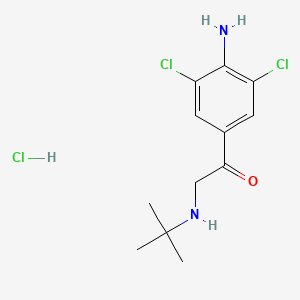
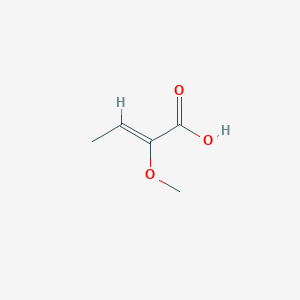
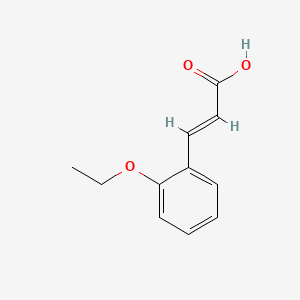
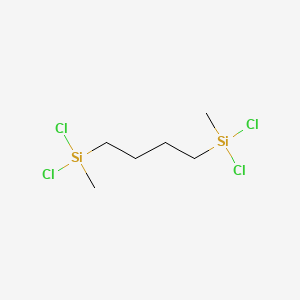
![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)
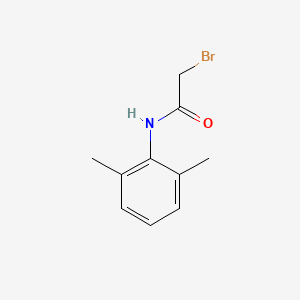

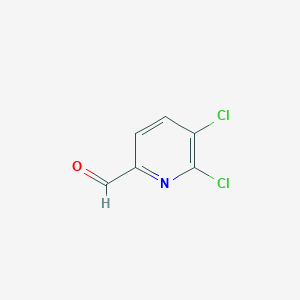

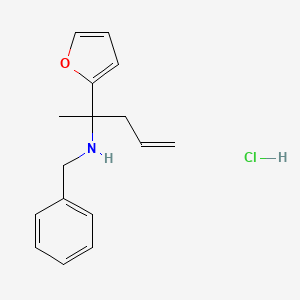
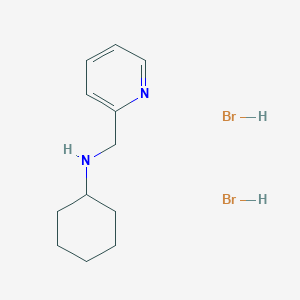
![2-[5-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B6593223.png)

